1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1086374-92-6 . It has a molecular weight of 225.67 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a carboxylic acid group and a chlorobenzyl group .Scientific Research Applications
1. Extraction and Separation Techniques
Pyrrolidine derivatives, including 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid, are significant in various industrial applications, such as food, pharmaceutical, and biochemical industries. For example, the extraction of pyridine-3-carboxylic acid using different diluents, including 1-dioctylphosphoryloctane (TOPO), has been studied for enhancing production efficiency in these sectors. This process focuses on the separation step from dilute fermentation broth, crucial for the large-scale production of pyridine derivatives (Kumar & Babu, 2009).
2. Biomedical Applications
Pyrrolidine derivatives are extensively used in biomedical research, particularly as molecular probes and labels in magnetic resonance spectroscopy and imaging. Their steric shielding makes them highly stable in biological systems. For instance, a method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of a commonly used carboxy-Proxyl, has been developed for these purposes (Dobrynin et al., 2021).
3. Synthesis and Structural Studies
Significant research has been conducted on the synthesis and structural analysis of pyrrolidine derivatives. These compounds are crucial in the development of new pharmaceuticals and chemicals. For example, studies on the synthesis, IR, and NMR studies of zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids and their derivatives provide valuable insights into their structural and chemical properties (Dega-Szafran & Przybylak, 1997).
4. Chemical Reactions and Catalysis
Research on the reactivity of pyrrolidine derivatives, including their use in various chemical reactions and as catalysts, is also notable. These studies contribute to understanding the mechanisms and efficiencies of different chemical processes. An example is the research on enantioselective reactions of secondary amines with a Cu(I)/acid-thiourea catalyst combination, demonstrating the versatility and potential of pyrrolidine derivatives in synthetic chemistry (Zhao & Seidel, 2015).
Future Directions
The pyrrolidine ring, a key feature of “1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds containing the pyrrolidine nucleus are known to interact with various biological targets . Similarly, chlorobenzyl groups are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, it’s difficult to describe its exact mode of action. Compounds containing a pyrrolidine nucleus can interact with biological targets in various ways, including through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds containing a pyrrolidine nucleus can affect various biochemical pathways depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The pyrrolidine nucleus is known to be readily absorbed and distributed in the body, and it can be metabolized by various enzymes .
Result of Action
Compounds containing a pyrrolidine nucleus can have various effects depending on their specific structure and the biological targets they interact with .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUXSPUXCRBQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196294 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086375-17-8 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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